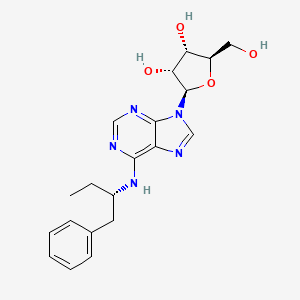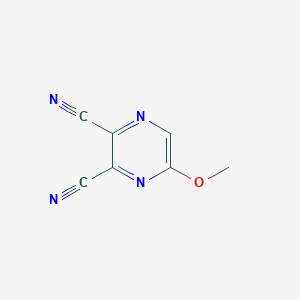
5-Methoxypyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C7H4N4O. It is a derivative of pyrazine, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
5-Methoxypyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This method yields the desired pyrazine derivative in good to moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Analyse Des Réactions Chimiques
5-Methoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methoxypyrazine-2,3-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methoxypyrazine-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s nitrogen atoms and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
5-Methoxypyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
5-Amino-6-chloro-2,3-dicyanopyrazine: This compound has similar nitrile groups but differs in the presence of an amino and chloro group instead of a methoxy group.
5-Hydroxypyrazine-2,3-dicarbonitrile: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
72111-80-9 |
|---|---|
Formule moléculaire |
C7H4N4O |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
5-methoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-12-7-4-10-5(2-8)6(3-9)11-7/h4H,1H3 |
Clé InChI |
ULBOSMFXVAUSSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C(=N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


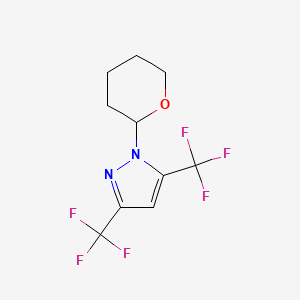
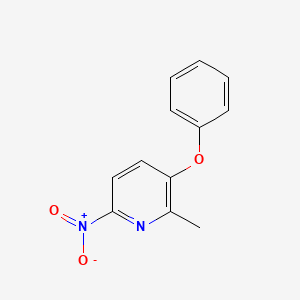
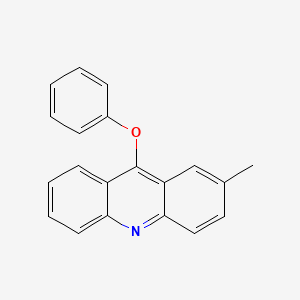

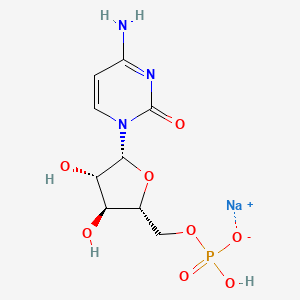

![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
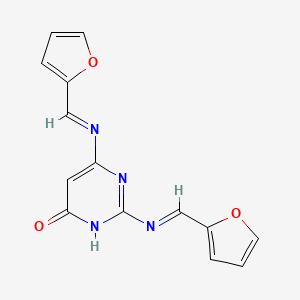
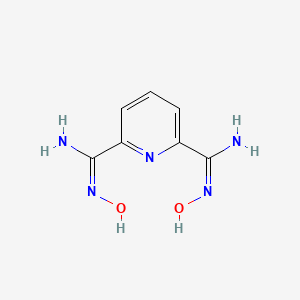
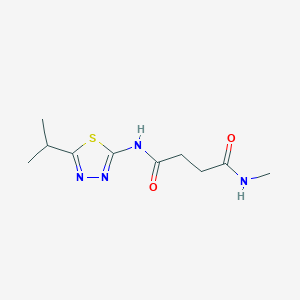
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)

